2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid
Overview
Description
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclohexylsulfanyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid typically involves the introduction of the cyclohexylsulfanyl group and the nitro group onto a benzoic acid derivative. One common method includes the nitration of a benzoic acid derivative followed by the introduction of the cyclohexylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids for nitration and suitable solvents for the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(Cyclohexylsulfanyl)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclohexylsulfanyl group can interact with hydrophobic pockets in proteins, influencing their activity and function. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
- 2-(Cyclohexylsulfanyl)-4-nitrobenzoic acid
- 2-(Cyclohexylsulfanyl)-3-nitrobenzoic acid
- 2-(Cyclohexylsulfanyl)-5-chlorobenzoic acid
Comparison: 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro and cyclohexylsulfanyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-cyclohexylsulfanyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGCZWKCEIMROU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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